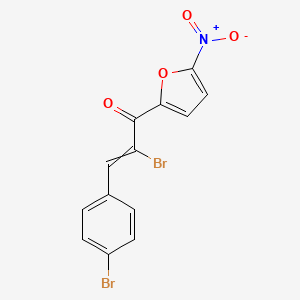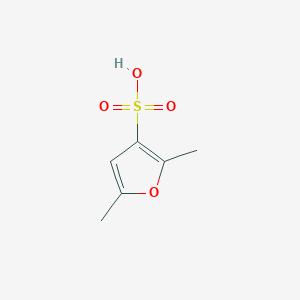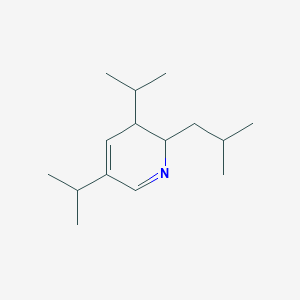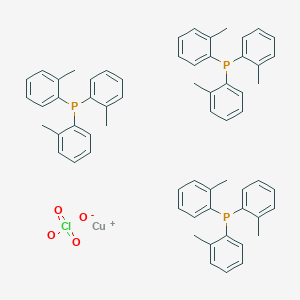
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is a coordination compound that features a copper ion coordinated with tris(2-methylphenyl)phosphane ligands and a perchlorate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);tris(2-methylphenyl)phosphane;perchlorate typically involves the reaction of copper(I) salts with tris(2-methylphenyl)phosphane ligands in the presence of a perchlorate source. One common method involves the use of copper(I) chloride and tris(2-methylphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Ligand Substitution: The tris(2-methylphenyl)phosphane ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.
Ligand Substitution: Ligand substitution reactions can be carried out using various phosphine ligands or other coordinating molecules in solvents like dichloromethane or acetonitrile.
Coordination Reactions: Coordination reactions typically involve the use of metal salts or other ligands in suitable solvents.
Major Products Formed
Oxidation: Oxidation of the copper(I) center typically results in the formation of copper(II) complexes.
Ligand Substitution: Substitution reactions yield new coordination compounds with different ligands.
Coordination Reactions: Coordination reactions result in the formation of new coordination complexes with varying stoichiometries and properties.
Aplicaciones Científicas De Investigación
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and hydrogenation reactions.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of copper(I) complexes.
Biological Studies:
Mecanismo De Acción
The mechanism by which Copper(1+);tris(2-methylphenyl)phosphane;perchlorate exerts its effects depends on the specific application. In catalysis, the copper(I) center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The tris(2-methylphenyl)phosphane ligands provide steric and electronic stabilization to the copper(I) center, enhancing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Copper(I) chloride;tris(2-methylphenyl)phosphane
- Copper(I) bromide;tris(2-methylphenyl)phosphane
- Copper(I) iodide;tris(2-methylphenyl)phosphane
Uniqueness
Copper(1+);tris(2-methylphenyl)phosphane;perchlorate is unique due to the presence of the perchlorate counterion, which can influence the compound’s solubility, stability, and reactivity. The tris(2-methylphenyl)phosphane ligands provide a specific steric and electronic environment around the copper(I) center, distinguishing it from other copper(I) phosphane complexes.
Propiedades
Número CAS |
91019-21-5 |
|---|---|
Fórmula molecular |
C63H63ClCuO4P3 |
Peso molecular |
1076.1 g/mol |
Nombre IUPAC |
copper(1+);tris(2-methylphenyl)phosphane;perchlorate |
InChI |
InChI=1S/3C21H21P.ClHO4.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5;/h3*4-15H,1-3H3;(H,2,3,4,5);/q;;;;+1/p-1 |
Clave InChI |
JPFQGMZRVXHYJJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
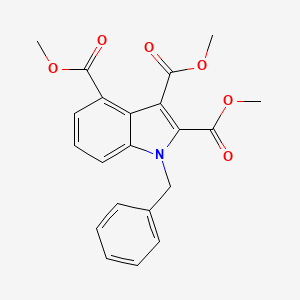
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
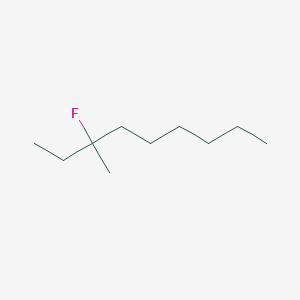

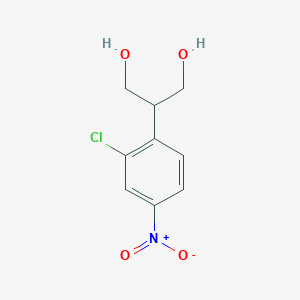
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
